molecular formula C20H31N B563847 Dehydroabiethylamine-d4 Hydrochloride CAS No. 1217852-11-3

Dehydroabiethylamine-d4 Hydrochloride

Cat. No.: B563847
CAS No.: 1217852-11-3
M. Wt: 289.499
InChI Key: JVVXZOOGOGPDRZ-AOYKDWANSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydroabiethylamine-d4 Hydrochloride involves the transformation of dehydroabiethylamine by replacing four hydrogen atoms with deuterium. This process typically involves the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using deuterated reagents and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Dehydroabiethylamine-d4 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce dehydroabiethylamine-d4 oxide, while reduction may yield dehydroabiethylamine-d4 .

Mechanism of Action

Properties

IUPAC Name

[(1R,4aS,10aR)-9,9,10,10-tetradeuterio-1,4a-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthren-1-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18-,19-,20+/m0/s1/i7D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVXZOOGOGPDRZ-AOYKDWANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1([C@H]2[C@](CCC[C@@]2(C3=C(C1([2H])[2H])C=C(C=C3)C(C)C)C)(C)CN)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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